molecular formula C10H7ClFNO2 B2467446 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 882081-02-9

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B2467446
CAS RN: 882081-02-9
M. Wt: 227.62
InChI Key: CYGYYRKVXRJNOQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.66 . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Luminescent Polymers

  • Polymer Synthesis and Properties : The synthesis of polymers P-1−P-3 incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a derivative similar to 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione, is described. These polymers are soluble in common organic solvents and exhibit strong fluorescence, with potential applications in optoelectronics and organic light-emitting diodes (OLEDs) (Zhang & Tieke, 2008).

Chemical Synthesis and Biological Properties

  • New Derivatives Synthesis : A study details the synthesis of new N-Mannich bases derived from pyrrolidine-2,5-diones, indicating the potential for diverse chemical modifications and applications in medicinal chemistry (Kamiński et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, closely related to this compound, shows their efficacy as corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications in materials science and engineering (Zarrouk et al., 2015).

Metal Complexes

  • Metal Complex Formation : A study explored the formation of metal complexes with Mannich bases derived from pyrrolidine-2,5-dione, indicating potential applications in coordination chemistry and possibly in catalysis or material science (Vendan et al., 2010).

Organic Electronics

  • Photoluminescent Polymers : The development of conjugated polymers containing derivatives of pyrrolidine-2,5-dione, exhibits strong photoluminescence. These polymers are promising for electronic applications like solar cells and organic electronics (Beyerlein & Tieke, 2000).

Synthesis of Amino Acids

  • Amino Acid Synthesis : Research shows the efficient synthesis of Nα-urethane-protected β- and γ-amino acids from pyrrolidine-2,5-dione derivatives, which is significant in peptide chemistry and drug development (Cal et al., 2012).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : A study on the synthesis of novel heterocyclic compounds from derivatives similar to this compound indicates its potential utility in the development of new chemical entities in medicinal and organic chemistry (Murthy et al., 2017).

Inhibitory Activity

  • Enzyme Inhibition : Research on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to the compound , demonstrates their inhibitory activity toward human placental aromatase, suggesting potential applications in biochemistry and drug discovery (Daly et al., 1986).

Enzyme Activity Modulation

  • Modulation of GABA-Transaminase : Another study shows the modulation of GABA-transaminase activity by pyrrolidine-2,5-dione derivatives, pointing towards their potential role in neurological disorders and drug development (Patel et al., 2013).

Organic Synthesis

  • Organic Synthesis Applications : A study discusses the conversion of pyrrolidine-2,5-dione to maleimide, highlighting its significance in organic synthesis and material science (Yan et al., 2018).

Future Directions

Given the versatility of the pyrrolidine scaffold in drug discovery, there is potential for further exploration and development of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione and related compounds . Future research could focus on elucidating the specific biological activities and mechanisms of action of these compounds, as well as optimizing their synthesis and improving their physicochemical properties.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGYYRKVXRJNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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